[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol
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Overview
Description
[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol: is an organic compound with the molecular formula C10H11F3O and a molecular weight of 204.19 g/mol This compound features a trifluoropropyl group attached to a phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with 1,1,1-trifluoropropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for such transformations.
Major Products Formed:
- Oxidation: 4-(1,1,1-Trifluoropropan-2-yl)benzaldehyde or 4-(1,1,1-Trifluoropropan-2-yl)benzoic acid.
- Reduction: 4-(1,1,1-Trifluoropropan-2-yl)benzene.
- Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making it a crucial moiety in medicinal chemistry .
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol and its derivatives largely depends on the specific application and target. In medicinal chemistry, the trifluoromethyl group can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering its lipophilicity and electronic properties. This can lead to enhanced binding affinity and selectivity .
Comparison with Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with similar trifluoromethyl properties but different functional groups.
(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Another compound with a trifluoropropyl group but different reactivity due to the presence of a hydrazine moiety.
Uniqueness: [4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol stands out due to its combination of a trifluoropropyl group and a phenylmethanol structure. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group, which enhances metabolic stability and bioavailability. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The trifluoromethyl group in this compound imparts distinct electronic properties that can influence its interaction with biological targets. This modification often leads to improved binding affinity and selectivity for various receptors and enzymes.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in various metabolic pathways. For example, it has shown potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in neurodegenerative diseases .
- Microtubule Stabilization : Similar compounds have been investigated for their ability to stabilize microtubules, which could be beneficial in treating conditions like Alzheimer's disease by preventing tau protein aggregation .
Structure-Activity Relationship (SAR)
Research has demonstrated that variations in the substituents attached to the phenyl ring significantly affect the compound's potency and selectivity. For instance:
Compound Variant | IC50 (nM) | Biological Activity |
---|---|---|
Parent Compound | 480 | Moderate GSK-3β inhibition |
3,3,3-Trifluoropropanoyl Derivative | 360 | Improved metabolic stability |
Acetyl Substituted Compound | 200 | Enhanced neuronal protection |
These findings indicate that small changes in chemical structure can lead to substantial differences in biological efficacy .
Case Studies
Several studies have highlighted the biological activity of this compound and its derivatives:
- Neuroprotective Effects : In a study involving transgenic mouse models for Alzheimer's disease, compounds with similar structures were shown to stabilize microtubules effectively and improve cognitive functions .
- Antibacterial Activity : Related fluorinated compounds have exhibited antibacterial properties against various pathogens including E. coli and S. aureus. The presence of the trifluoromethyl group was linked to enhanced antibacterial efficacy compared to non-fluorinated analogs .
- Cancer Treatment Potential : Research into PLK4 inhibitors has indicated that derivatives of this compound may serve as effective agents in cancer therapy by selectively targeting cancerous cells while sparing normal cells .
Properties
IUPAC Name |
[4-(1,1,1-trifluoropropan-2-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7(10(11,12)13)9-4-2-8(6-14)3-5-9/h2-5,7,14H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTPDDQSEXJDEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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